Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

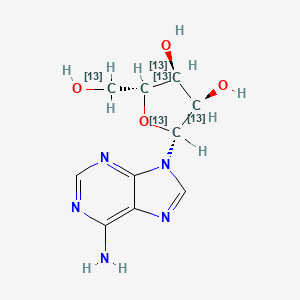

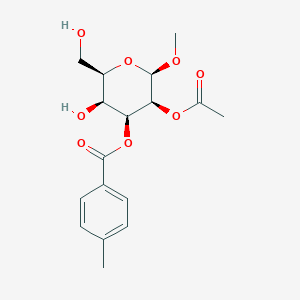

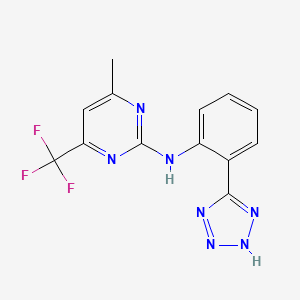

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . This compound consists of Exatecan, a potent topoisomerase I inhibitor, and a linker composed of polyethylene glycol (PEG) and a peptide sequence (Gly-Gly-Phe-Gly) . The linker is designed to be stable in circulation and cleavable by lysosomal enzymes within tumor cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan involves several steps:

Synthesis of the Linker: The linker is synthesized by sequentially coupling the amino acids glycine, phenylalanine, and glycine to a polyethylene glycol (PEG) backbone.

Conjugation with Exatecan: The linker is then conjugated to Exatecan through a maleimide group, forming the final compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide linker in bulk.

Purification: The synthesized linker is purified using high-performance liquid chromatography (HPLC).

Conjugation and Final Purification: The linker is conjugated to Exatecan, and the final product is purified to achieve high purity levels

Analyse Des Réactions Chimiques

Types of Reactions

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan undergoes several types of chemical reactions:

Hydrolysis: The peptide bonds in the linker can be hydrolyzed by lysosomal enzymes.

Reduction: The maleimide group can undergo reduction reactions.

Substitution: The maleimide group can also participate in substitution reactions with thiol groups

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using lysosomal enzymes.

Reduction: Reducing agents such as dithiothreitol (DTT).

Substitution: Thiol-containing compounds for substitution reactions

Major Products

Hydrolysis: Cleavage of the peptide linker, releasing Exatecan.

Reduction: Reduced maleimide derivatives.

Substitution: Thiol-substituted derivatives

Applications De Recherche Scientifique

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is primarily used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . Its applications include:

Chemistry: Used as a building block for synthesizing ADCs.

Biology: Studied for its stability and cleavage properties in biological systems.

Medicine: Investigated for its potential in targeted cancer therapy.

Industry: Utilized in the production of ADCs for preclinical and clinical research

Mécanisme D'action

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan exerts its effects through the following mechanism:

Targeting Tumor Cells: The ADC targets specific antigens on tumor cells.

Internalization and Cleavage: The ADC is internalized by the tumor cell, and the linker is cleaved by lysosomal enzymes.

Release of Exatecan: Exatecan is released within the tumor cell, inhibiting topoisomerase I and inducing cell death

Comparaison Avec Des Composés Similaires

Similar Compounds

Mal-PEG2-Gly-Gly-Phe-Gly-Deruxtecan: Another ADC linker conjugate with similar properties.

Mal-PEG2-Gly-Gly-Phe-Gly-Doxorubicin: A conjugate with the chemotherapeutic agent doxorubicin.

Uniqueness

Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is unique due to its specific combination of Exatecan and the cleavable peptide linker, which provides stability in circulation and targeted release within tumor cells .

Propriétés

Formule moléculaire |

C57H65FN10O15 |

|---|---|

Poids moléculaire |

1149.2 g/mol |

Nom IUPAC |

4-[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]butanamide |

InChI |

InChI=1S/C57H65FN10O15/c1-3-57(80)37-25-42-53-35(30-68(42)55(78)36(37)31-83-56(57)79)52-39(12-11-34-32(2)38(58)26-40(66-53)51(34)52)64-45(71)10-7-17-59-46(72)28-63-54(77)41(24-33-8-5-4-6-9-33)65-48(74)29-62-47(73)27-61-44(70)16-20-81-22-23-82-21-18-60-43(69)15-19-67-49(75)13-14-50(67)76/h4-6,8-9,13-14,25-26,39,41,80H,3,7,10-12,15-24,27-31H2,1-2H3,(H,59,72)(H,60,69)(H,61,70)(H,62,73)(H,63,77)(H,64,71)(H,65,74)/t39-,41-,57-/m0/s1 |

Clé InChI |

ZBYJQVQMEUURFL-APCOEFGTSA-N |

SMILES isomérique |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)

![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)

![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B12387178.png)